molecular formula C34H35N3O10 B1684493 Zorubicin CAS No. 54083-22-6

Zorubicin

Cat. No.: B1684493
CAS No.: 54083-22-6
M. Wt: 645.7 g/mol
InChI Key: FBTUMDXHSRTGRV-BJISBDEGSA-N
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Scientific Research Applications

Zorubicin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Zorubicin, an anthracycline class drug , primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair.

Mode of Action

This compound works by intercalating into DNA, disrupting its structure and preventing its replication . It also interacts with topoisomerase II, inhibiting its function . This dual action disrupts the normal functioning of the cell, leading to cell death, which is particularly effective against rapidly dividing cancer cells.

Biochemical Pathways

Its interaction with dna and topoisomerase ii suggests it impacts the dna replication and repair pathways . By inhibiting these pathways, this compound prevents cancer cells from proliferating.

Result of Action

The primary result of this compound’s action is the death of cancer cells. By disrupting DNA structure and inhibiting topoisomerase II, it prevents the replication and repair of DNA, leading to cell death . This makes it an effective chemotherapy agent for various types of cancer.

Safety and Hazards

While specific safety and hazard information for Zorubicin was not found, it’s important to note that like other chemotherapy drugs, it should be handled with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .

Relevant Papers

A study compared the efficacy and toxicity of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). The study found that the combination of this compound and cisplatin had a higher response rate than this compound alone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zorubicin is synthesized from daunorubicin through a series of chemical reactions. The process involves the conversion of daunorubicin to doxorubicin, which is then further modified to produce this compound. The synthetic route typically involves the use of recombinant DNA technology to transform host cells with DNA encoding daunorubicin 14-hydroxylase, which facilitates the conversion .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the conversion of daunorubicin to this compound. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Zorubicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of antineoplastic activity.

    Reduction: Reduction reactions can modify the quinone structure of this compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified antineoplastic properties. These derivatives are studied for their potential use in cancer therapy .

Comparison with Similar Compounds

    Daunorubicin: The parent compound of Zorubicin, also an anthracycline antibiotic with similar DNA intercalating properties.

    Doxorubicin: Another anthracycline derivative with a similar mechanism of action but different therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique due to its benzoyl hydrazone structure, which enhances its ability to intercalate into DNA and inhibit topoisomerase II. This structural modification also affects its pharmacokinetics and toxicity profile, making it a valuable addition to the arsenal of chemotherapeutic agents .

Properties

{ "Design of the Synthesis Pathway": "Zorubicin can be synthesized through a total synthesis pathway involving several steps. The key steps in the synthesis pathway include the formation of the tetrahydrofuran ring, introduction of the anthracycline chromophore, and the final coupling of the aglycone and sugar moieties.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride", "3-amino-2,3,6-trideoxy-4-O-acetyl-L-arabino-hexopyranoside", "4-(4'-bromoacetamidophenyl)butyric acid", "2-methoxypropene", "3,4-dihydro-2H-pyran", "2,4,5-trichloropyrimidine" ], "Reaction": [ "The first step involves the formation of the tetrahydrofuran ring by reacting 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst.", "The next step involves the introduction of the anthracycline chromophore by reacting 4-(4'-bromoacetamidophenyl)butyric acid with 2-methoxypropene in the presence of a Lewis acid catalyst and then coupling the resulting intermediate with 2,4,5-trichloropyrimidine.", "The final step involves the coupling of the aglycone and sugar moieties by reacting the intermediate from the previous step with 3-amino-2,3,6-trideoxy-4-O-acetyl-L-arabino-hexopyranoside in the presence of a Lewis acid catalyst." ] }

CAS No.

54083-22-6

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

IUPAC Name

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-BJISBDEGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

daunomycin benzoylhydrazone
RP 22050
Rubidazone
zorubicin
zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer
zorubicin, (L-arabino)-(2S-cis)-isomer
zorubicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Zorubicin interact with DNA and what are the downstream consequences?

A1: this compound exerts its cytotoxic effects primarily by intercalating between DNA base pairs. [] This disrupts DNA structure and function, ultimately interfering with DNA replication and transcription. [] This inhibition of crucial cellular processes leads to cell cycle arrest and apoptosis, effectively targeting rapidly dividing cancer cells. []

Q2: Does this compound exhibit any other mechanisms of action besides DNA intercalation?

A2: Yes, research suggests that this compound also inhibits topoisomerase IIα, an enzyme crucial for DNA replication and repair. [] This dual action as both a DNA intercalator and topoisomerase IIα poison contributes to its potent antitumor activity. []

Q3: How does this compound's interaction with DNA differ from other anthracyclines?

A3: Computational models comparing this compound with other anthracyclines, such as Doxorubicin, suggest that structural differences, particularly the presence of an aromatic ring near the C(14) region in this compound, may influence its DNA binding affinity and sequence selectivity. [] This could potentially translate to differences in efficacy and toxicity profiles.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, this information can be easily accessed from reputable chemical databases like PubChem and ChemSpider.

Q5: Is there any spectroscopic data available characterizing this compound?

A5: Although the provided research doesn't delve into the detailed spectroscopic characterization of this compound, this type of information can be found in resources like the this compound monograph in the European Pharmacopoeia or through spectroscopic databases.

Q6: How stable is this compound in various infusion fluids?

A6: this compound exhibits different stability profiles depending on the infusion fluid. While it shows good stability in Normosol-R pH 7.4 for 22 hours, its stability is limited in other common infusion fluids like Dextrose 5% Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection. []

Q7: Does this compound exhibit any catalytic properties?

A7: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily revolves around binding and inhibiting biological targets like DNA and topoisomerase IIα.

Q8: Have computational methods been employed to study this compound's interaction with DNA?

A8: Yes, computational models have been developed to analyze the binding free energy and sequence selectivity of this compound and its analogues with different DNA sequences. [] These models can aid in understanding structure-activity relationships and designing potentially more selective and potent anthracycline derivatives.

Q9: How do structural modifications of the anthracycline scaffold affect activity?

A9: Computational studies suggest that modifications like replacing the 4'-OH group in the daunosamine sugar with a halogen or a non-aromatic six-membered ring can potentially enhance sequence selectivity. [] Additionally, removing the methoxy group at the C(4) position on the aglycone portion might increase potency and selectivity. []

Q10: Are there any specific formulation strategies to improve this compound's stability?

A10: While the provided research doesn't explicitly discuss formulation strategies for this compound, researchers are constantly exploring techniques like liposomal encapsulation, nanoparticle formulations, and the use of stabilizing agents to enhance drug stability, solubility, and bioavailability.

Q11: How does this compound compare to other anthracyclines in terms of its binding to serum lipoproteins?

A11: this compound exhibits a high affinity for serum lipoproteins, with binding increasing proportionally to the lipid content of the lipoprotein fraction. [] Compared to other anthracyclines, this compound demonstrates a higher binding affinity than Doxorubicin, Mitoxantrone, Epirubicin, Daunorubicin, and Pirarubicin but lower than Aclarubicin and Iododoxorubicin. []

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